DL-Proline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in alcohol: 1.55% at 35 °C; insoluble in ether, butanol, isopropanol

Very soluble in water, alcohol; insoluble in ether

Very soluble in water; slightly soluble in ethanol, acetone, benzene; insoluble in ether, propanol

162.0 mg/mL

Soluble in water; Insoluble in ether

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Stress protectant

Studies have shown that proline accumulation increases in plants under stress conditions. This accumulation is believed to act as a cellular protectant by stabilizing proteins and membranes. Proline's structure allows it to interact with water molecules, helping to maintain cell hydration during drought [].

Osmolyte

Proline functions as an osmolyte, a molecule that helps regulate the concentration of dissolved substances within the cell. This is particularly important under drought stress, where water loss can disrupt cellular processes. Proline helps maintain cell turgor pressure, which is essential for plant growth and structure [].

Signaling molecule

Research suggests that proline may also play a role in stress signaling pathways. Proline accumulation can trigger the expression of genes involved in stress tolerance mechanisms, further enhancing the plant's ability to cope with harsh conditions [].

These findings highlight the potential of proline application in agriculture. By supplementing crops with proline or manipulating its biosynthesis pathways, scientists hope to develop stress-resistant varieties that can withstand harsh environmental conditions and improve crop yields.

Proline and Other Physiological Functions

Proline's role extends beyond stress tolerance. Research suggests it's involved in various physiological processes within plants, including:

Protein synthesis

Proline serves as a building block for protein synthesis, playing a vital role in plant growth and development.

Nitrogen source

Under nitrogen deficiency, plants can break down proline to release usable nitrogen for other metabolic processes.

Seed development

Proline accumulation is observed during seed development, potentially contributing to seed dormancy and germination processes.

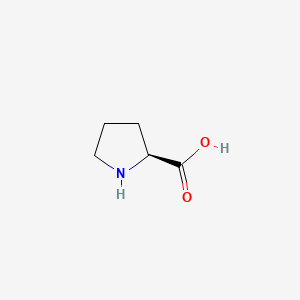

L-proline is a non-essential amino acid characterized by its unique five-membered ring structure, which contains a secondary amine group. This structural feature distinguishes L-proline from other amino acids, making it the only natural amino acid with such a configuration. L-proline is synthesized in the human body primarily from L-glutamic acid and plays a crucial role in protein synthesis and cellular function. It is involved in the formation of collagen and is critical for maintaining the structural integrity of tissues .

- Aldol Reactions: L-proline catalyzes both intermolecular and intramolecular aldol reactions, leading to the formation of β-hydroxy carbonyl compounds.

- Mannich Reaction: It promotes the formation of β-amino carbonyl compounds through the reaction of imines with carbonyl compounds.

- Michael Addition: L-proline catalyzes the addition of nucleophiles to α,β-unsaturated carbonyl compounds.

- Knoevenagel Condensation: This reaction involves the condensation of carbonyl compounds with active methylene groups, facilitated by L-proline .

The mechanism of these reactions often involves the formation of an enamine or iminium ion intermediate, which then reacts with various electrophiles to form new stereocenters.

L-proline can be synthesized through several methods:

- Biosynthesis: In humans, it is synthesized from L-glutamic acid via a two-step enzymatic process involving reduction and cyclization.

- Chemical Synthesis: Laboratory synthesis often involves:

- Strecker Synthesis: Combining ammonia, an aldehyde (like acetaldehyde), and hydrogen cyanide.

- Reduction of Pyrrolidine-2-carboxylic Acid: This method involves reducing pyrrolidine derivatives to yield L-proline.

- Asymmetric Synthesis: Utilizing chiral catalysts to produce L-proline from simple precursors .

L-proline has diverse applications across various fields:

- Pharmaceuticals: Used as a building block in drug synthesis due to its ability to form complex structures.

- Cosmetics: Incorporated into skincare products for its role in collagen formation and skin hydration.

- Food Industry: Acts as a flavor enhancer and stabilizer in food products.

- Biotechnology: Utilized in the development of biomaterials and tissue engineering applications due to its biocompatibility .

Studies have shown that L-proline interacts with various biological molecules, influencing their structure and function. For instance:

- Protein Interactions: L-proline's presence can stabilize certain protein conformations, affecting enzyme activity and cellular signaling pathways.

- Drug Interactions: Research indicates that L-proline can enhance the efficacy of certain drugs by modulating their absorption and metabolism .

Several compounds share structural or functional similarities with L-proline. Here are a few notable examples:

| Compound | Structure Type | Key Characteristics | Uniqueness Compared to L-Proline |

|---|---|---|---|

| Glycine | Non-cyclic amino acid | Simplest amino acid; no chiral center | Does not have a secondary amine or ring structure |

| Hydroxyproline | Modified amino acid | Contains a hydroxyl group; crucial for collagen | Hydroxyproline has enhanced stability in collagen |

| D-Proline | Enantiomer | Mirror image of L-proline; similar properties | Different stereochemistry affects biological activity |

| Sarcosine | Methylated glycine | Used in neuroprotective applications | Smaller size; lacks cyclic structure |

| 4-Hydroxyproline | Hydroxylated derivative | Important for collagen stability | Hydroxylation enhances hydrogen bonding capabilities |

L-proline's unique five-membered ring structure and secondary amine functionality give it distinct catalytic properties not found in these similar compounds. Its role as an organocatalyst further differentiates it within organic chemistry applications .

L-proline stands as the most structurally distinctive among the twenty standard amino acids, earning its reputation as a "helix breaker" in protein secondary structures [1] [2] [3]. This unique behavior stems from several fundamental molecular characteristics that distinguish proline from all other amino acids.

The primary structural feature responsible for proline's disruptive effects is its cyclic pyrrolidine ring, which forms a covalent bond between the side chain and the backbone nitrogen atom [4] [5]. This cyclization creates several critical consequences for protein structure. First, the nitrogen atom in proline lacks a hydrogen atom that would normally participate in hydrogen bonding, as it has been "replaced" by the bond to the side chain [4]. This inability to act as a hydrogen bond donor fundamentally disrupts the regular hydrogen bonding patterns that stabilize alpha-helices and beta-sheets [3] [5].

The conformational rigidity imposed by the five-membered ring severely restricts the backbone flexibility around the nitrogen-carbon alpha bond [2] [4]. This restriction limits the range of accessible phi angles to approximately -60° to -80°, which is incompatible with the ideal alpha-helical conformation [5] [6]. When proline residues are incorporated into alpha-helices, they introduce pronounced kinks or bends, typically ranging from 20° to 35° [2] [7]. The distortion results from avoided steric clashes between the proline ring at position i and the backbone carbonyl at position i-4, coupled with the elimination of helix backbone hydrogen bonds for carbonyls at positions i-3 and i-4 [2].

Research has demonstrated that proline's helix-breaking effects are context-dependent. In aqueous environments, proline acts as a potent alpha-helix destabilizer, but this effect can be modulated by the surrounding molecular environment [8] [9] [10]. Studies of membrane proteins reveal that proline residues can actually stabilize alpha-helical conformations in membrane-mimetic environments, including lipid micelles and organic solvents [8] [10]. This environmental sensitivity suggests that the "helix breaker" designation, while generally accurate for globular proteins in aqueous solution, oversimplifies proline's complex structural roles.

The mechanism of proline-induced helix disruption involves multiple factors working synergistically. The pyrrolidine ring's steric bulk creates unfavorable interactions with neighboring residues when constrained in regular secondary structures [11] [12]. Additionally, the elimination of a key hydrogen bonding site reduces the cooperative stabilization that normally maintains helical structures [2] [4]. The conformational entropy associated with proline's restricted backbone flexibility also contributes to its destabilizing effects in ordered structures [13] [14].

Interestingly, proline's disruptive effects extend beyond simple helix breaking. The residue can influence folding kinetics in complex ways, sometimes accelerating early folding events while slowing overall protein maturation [13] [14]. Studies of heat shock transcription factor reveal that proline residues are critical for proper folding pathways, even when they are not essential for the final folded structure's stability or function [15] [16]. This suggests that proline's role in protein architecture encompasses both structural and kinetic elements.

Table 1: L-Proline Effects on Protein Secondary Structures

| Structural Context | Effect of L-Proline | Mechanism | Reference Citations |

|---|---|---|---|

| Alpha-helix (aqueous environment) | Helix breaker - introduces kink/bend | Steric clash, loss of H-bonding, conformational restriction | [1] [2] [5] |

| Alpha-helix (membrane environment) | Can stabilize helix in lipid environment | Changed environmental constraints reduce disruption | [8] [9] [10] |

| Beta-sheet structures | Potent disruptor | Inability to participate in backbone H-bonding | [8] [9] |

| Beta-turns | Promotes formation | Conformational rigidity facilitates turn geometry | [17] |

| Polyproline II helix | Highly favored conformation | Optimal phi/psi angles (-75°, 150°) | [18] [6] [19] |

| Collagen triple helix | Essential for stability in Xaa position | Preorganizes backbone for triple helix geometry | [20] [21] [22] |

Hydroxyproline Formation and Post-Translational Modifications

The post-translational hydroxylation of proline residues represents one of the most abundant modifications in the human proteome, with hydroxyproline comprising approximately 4% of all amino acids found in animal tissue [23] [24] [25]. This modification, catalyzed by prolyl 4-hydroxylase, is essential for collagen stability and represents a critical step in collagen biosynthesis [20] [26] [23].

Prolyl 4-hydroxylase is a sophisticated enzyme complex with the composition α₂β₂, containing two distinct subunit types that work cooperatively [20] [26] [27]. The alpha subunit, with a molecular weight of 59 kilodaltons, provides the primary catalytic activity and contains the peptide-binding domain spanning residues 140-215 [27]. This subunit contributes the major components of the active site, though the complete catalytic center appears to be cooperatively assembled with the beta subunit [26] [27].

The beta subunit serves multiple critical functions beyond simple catalysis [26] [23]. It has been identified as protein disulfide isomerase, a major cellular protein involved in proper protein folding within the endoplasmic reticulum [26]. Additionally, this subunit contains the carboxyl-terminal tetrapeptide sequence lysine-aspartate-glutamate-leucine, which serves as an endoplasmic reticulum retention signal [26]. Since the alpha subunit lacks this retention sequence, the beta subunit is essential for maintaining the enzyme complex within the appropriate cellular compartment for collagen processing [26].

The enzymatic mechanism of prolyl 4-hydroxylase requires four essential cofactors and proceeds through a complex two-stage reaction [28] [26] [23]. The reaction requires ferrous iron (Fe²⁺), 2-oxoglutarate, molecular oxygen, and ascorbate (vitamin C) [28] [26]. The mechanism begins with the formation of a highly reactive iron(IV)-oxo species without direct substrate participation [23] [29]. Subsequently, this species abstracts the pro-R hydrogen atom from the C-4 position of proline, leading to radical combination and hydroxyproline formation [23] [29].

2-oxoglutarate serves as a co-substrate that undergoes oxidative decarboxylation during the reaction, yielding succinate and carbon dioxide [28] [26] [23]. This decarboxylation is coupled to the hydroxylation reaction, though the enzyme can also catalyze uncoupled decarboxylation without subsequent proline hydroxylation [26] [23]. Such uncoupled reactions lead to enzyme inactivation through oxidation of the essential Fe²⁺ to Fe³⁺ [23].

Ascorbate plays a crucial role in maintaining enzyme activity by reducing the inactive Fe³⁺ state back to the catalytically active Fe²⁺ form [26] [23] [24]. While ascorbate is not consumed during most normal catalytic cycles, it becomes essential during uncoupled reaction cycles as an alternative electron acceptor [26]. The clinical significance of this requirement is dramatically illustrated by scurvy, a disease caused by ascorbate deficiency that leads to defective collagen hydroxylation and subsequent tissue dysfunction [23] [24].

The substrate specificity of prolyl 4-hydroxylase is remarkably precise, targeting proline residues exclusively in the Y position of the characteristic collagen tripeptide sequence X-Pro-Gly [20] [26] [27]. This specificity ensures that hydroxyproline formation occurs in the correct structural context for collagen stabilization. The enzyme recognizes and binds to proline-rich peptide sequences, with the type I enzyme showing high affinity for poly(L-proline) while the type II enzyme exhibits much weaker binding [27].

Table 2: Prolyl 4-Hydroxylase System Components and Functions

| Enzyme Component | Function/Role | Molecular Weight/Properties | Clinical Significance |

|---|---|---|---|

| Prolyl 4-hydroxylase alpha subunit | Catalytic activity, peptide binding | 59 kDa, residues 140-215 peptide binding | Target for fibrosis inhibition |

| Prolyl 4-hydroxylase beta subunit | Protein disulfide isomerase, ER retention | Multifunctional, KDEL retention sequence | ER localization essential |

| Iron (Fe²⁺) | Essential cofactor for catalysis | Must be in reduced state | Deficiency impairs hydroxylation |

| 2-oxoglutarate | Co-substrate, undergoes decarboxylation | Decarboxylated to succinate | Rate-limiting in some conditions |

| Ascorbate (Vitamin C) | Reduces Fe³⁺ to Fe²⁺, prevents inactivation | Required for enzyme reactivation | Deficiency causes scurvy |

| Molecular oxygen (O₂) | Co-substrate for hydroxylation reaction | Terminal electron acceptor | Hypoxia affects availability |

The temporal sequence of proline hydroxylation during collagen biosynthesis has been conclusively established through isotopic labeling studies [30] [31]. Proline residues are first incorporated into nascent polypeptide chains during translation, and hydroxylation occurs post-translationally while the chains are still being assembled [30]. This timing is critical because hydroxylation of free proline or proline residues in fully folded triple helices does not occur efficiently [32] [31].

Research has revealed that the enzyme recognizes specific conformational features of its substrates. Evidence suggests that prolyl 4-hydroxylase preferentially targets proline residues in beta-turn conformations present in nascent procollagen chains [32] [31]. The hydroxylation process appears to induce a conformational change that facilitates the subsequent assembly of individual chains into the stable triple-helical structure [32] [31]. This mechanism explains why proper hydroxylation is essential not only for collagen stability but also for the kinetics of triple helix formation.

Polyproline Helices in Triple Helical Collagen Assemblies

The collagen triple helix represents one of the most elegant examples of how polyproline II (PPII) helical structures contribute to macromolecular stability and function [33] [19] [34]. Each individual strand of the collagen triple helix adopts a left-handed polyproline II conformation, and three such strands intertwine to form the characteristic right-handed superhelical structure that defines collagen architecture [33] [34] [35].

The polyproline II helix is characterized by specific backbone dihedral angles of approximately φ = -75° and ψ = +150°, with all peptide bonds in the trans configuration [34] [36]. This conformation results in an extended, relatively rigid structure with approximately 3.0-3.1 Å rise per residue and a helical repeat of three residues per turn [33] [34]. The PPII geometry is particularly favored by proline residues due to the conformational constraints imposed by the pyrrolidine ring, though this conformation can also be adopted by other amino acids under appropriate conditions [19] [37] [36].

In the context of collagen, the triple helix consists of three parallel PPII strands wound around a common axis with a right-handed twist [35] [38]. The resulting superhelix has distinctive parameters: 3.3 residues per turn, a rise per residue of approximately 2.9 Å, and a characteristic 7/2 helical symmetry [21] [38]. This specific geometry is essential for the unique mechanical and biological properties of collagen [39] [40].

The stabilization of the collagen triple helix involves multiple complementary factors that work synergistically to maintain structural integrity [41] [22] [39]. The most critical stabilizing interactions are the interchain hydrogen bonds that form between the backbone amide groups of different strands [41] [38]. Specifically, the NH group of glycine residues in one strand forms hydrogen bonds with carbonyl oxygen atoms in adjacent strands, creating a network of stabilizing interactions that span the entire length of the triple helix [41] [38].

The role of proline and hydroxyproline residues in triple helix stabilization extends beyond simple conformational preorganization [22] [39]. Recent research has revealed that the ring pucker conformations of these residues play crucial roles in determining local helix geometry and stability [22]. In the canonical collagen sequence Gly-Xaa-Yaa, proline residues in the Xaa position preferentially adopt an endo ring pucker, while hydroxyproline residues in the Yaa position favor an exo conformation [22]. This differential ring puckering pattern contributes to the precise geometric requirements of the triple helix.

The introduction of hydroxyproline in the Yaa position provides additional stabilization through stereoelectronic effects rather than direct hydrogen bonding [24] [25] [22]. Contrary to initial hypotheses, the hydroxyl group of hydroxyproline does not participate significantly in stabilizing hydrogen bond networks with water molecules [24] [25]. Instead, the stability enhancement derives primarily from the stereoelectronic influence of the hydroxyl group on the pyrrolidine ring conformation, which optimizes the backbone geometry for triple helix formation [25] [22].

Studies of collagen triple helix formation kinetics have revealed that the assembly process follows a nucleation-growth mechanism with a purely entropic barrier [39]. The rate-limiting step involves bringing approximately 10 consecutive tripeptide units (3.3 units per strand) into the correct triple-helical conformation [39]. Once this nucleation event occurs, the remaining regions of the molecule fold rapidly through a cooperative zipper-like mechanism [39].

Table 3: Collagen Triple Helix Structural Parameters

| Structural Feature | Specification | Stabilizing Factors | Reference Citations |

|---|---|---|---|

| Individual strand conformation | Left-handed polyproline II (PPII) | Proline/hydroxyproline abundance | [33] [21] [34] |

| Triple helix handedness | Right-handed superhelix | Strand complementarity | [35] [38] |

| Residues per turn | 3.3 residues per turn | Stereoelectronic effects | [34] [38] |

| Rise per residue | 2.9-3.1 Å per residue | Optimal backbone geometry | [33] [22] |

| Helix parameters | φ = -75°, ψ = 150° (PPII) | Conformational preorganization | [39] [42] |

| Interchain hydrogen bonds | Gly NH to carbonyl of other chains | Glycine flexibility allows close packing | [41] [38] |

| Proline ring pucker preference | Xaa: endo; Yaa: exo (when hydroxylated) | Ring pucker controls backbone angles | [22] [43] |

The mechanical properties of collagen arise directly from its polyproline II-based triple helical structure [33] [40]. The extended conformation of individual PPII strands provides resistance to tensile forces, while the triple helical arrangement distributes loads among three parallel chains [40]. The specific geometry also allows for controlled flexibility, enabling collagen to undergo limited deformation without loss of structural integrity [22] [40].

Van der Waals interactions between proline residues in adjacent chains contribute significantly to triple helix stability [41]. Molecular mechanics calculations and nuclear magnetic resonance studies have identified clusters of close contacts between proline residues that provide substantial stabilizing energy [41]. These interactions complement the hydrogen bonding network and help explain why collagen sequences with high proline and hydroxyproline content exhibit superior stability [41].

The polyproline II conformation also facilitates specific protein-protein interactions that are essential for collagen function [19] [34]. Many collagen-binding proteins, including integrins, discoidin domain receptors, and von Willebrand factor, recognize epitopes that are presented in the context of the PPII conformation [19] [44]. The extended, regular structure of PPII helices provides optimal spacing and orientation of recognition elements, enabling specific and high-affinity interactions [19].

Stereochemical Mimicry in Synthetic Collagen Analogues

The development of synthetic collagen analogues has emerged as a powerful approach for understanding collagen structure-function relationships and creating biomaterials with tailored properties [42] [45] [46] [47]. These synthetic systems often employ stereochemical mimicry strategies that replace natural amino acids with designed analogues while maintaining the essential structural features required for triple helix formation [42] [46] [47].

Aza-proline represents one of the most successful examples of stereochemical mimicry in collagen analogues [42] [48] [46]. This achiral amino acid analogue contains an additional nitrogen atom in place of the carbon stereocenter found in natural proline [42] [48]. X-ray crystallographic studies have provided definitive evidence that aza-proline effectively mimics L-proline stereochemistry within triple helical collagen structures [42] [46]. The added nitrogen atom adopts a pyramidalized sp³-like conformation that maintains the spatial relationships essential for proper triple helix geometry [42] [49].

Density functional theory calculations support the experimental observations, showing that the natural L-amino acid stereochemistry is energetically favored for aza-proline when arranged in the aza-proline-hydroxyproline-glycine motif [42] [46]. The dynamic nature of the nitrogen stereocenter, which can undergo pyramidal inversion, provides additional conformational flexibility while maintaining the overall structural integrity of the triple helix [42] [49]. This finding demonstrates that achiral residues can successfully replace chiral amino acids in complex protein structures when appropriately designed [42] [46].

N-substituted glycines, also known as peptoid residues, represent another class of successful collagen mimetics that exhibit remarkable triple-helical propensity [45]. These residues show stabilizing effects similar to or greater than natural proline, enabling the synthesis of thermally stable triple-helical peptides with unprecedented sidechain diversity [45]. The stabilization mechanism involves steric promotion of polyproline II helix preorganization in individual chains, which facilitates subsequent triple helix assembly [45].

Crystal structures of peptoid-containing collagen mimetic peptides reveal that these analogues maintain the essential geometric features of natural collagen while introducing new functional capabilities [45]. The ability to incorporate diverse sidechains, including alkyne groups for click chemistry and photosensitive moieties, opens new possibilities for creating functional collagen-based materials [45]. These findings challenge the traditional assumption that the cyclic structure of proline is absolutely necessary for collagen stability [45].

Fluoroproline analogues provide exceptional examples of how stereoelectronic effects can be rationally exploited to enhance collagen stability [43] [50]. The two diastereomers of 4-fluoroproline exhibit dramatically different effects on triple helix stability depending on their stereochemistry and position within the collagen sequence [43]. (2S,4S)-4-fluoroproline is greatly stabilizing when placed in the Xaa position but destabilizing in the Yaa position, while (2S,4R)-4-fluoroproline shows the opposite pattern [43].

This dichotomous behavior arises from stereoelectronic effects that influence pyrrolidine ring pucker and consequently affect backbone dihedral angles [43] [50]. The gauche effect, which describes the preference for gauche conformations in systems with electronegative substituents, plays a crucial role in determining the optimal ring conformation for each diastereomer [43]. When the ring pucker properly preorganizes the backbone dihedral angles for the intended structural context, dramatic stabilization results [43] [50].

Table 4: Synthetic Collagen Analogues and Stereochemical Features

| Analogue Type | Stereochemical Mimicry | Stability Effect | Applications/Advantages |

|---|---|---|---|

| Aza-proline | Effectively mimics L-proline stereochemistry | Maintains triple helix formation | Achiral amino acid incorporation |

| N-substituted glycines (peptoids) | General triple-helical propensity ≥ proline | Hyperstable with diverse sidechains | Functional modifications possible |

| 4-fluoroproline diastereomers | Diastereomer-dependent effects | (2S,4S): stabilizing Xaa, (2S,4R): stabilizing Yaa | Rational stability enhancement |

| Alkene isosteres | Variable PPII stabilization | Fluoro/chloro better than proteo | Amide bond replacement |

| Charge-pair stabilized peptides | Enhanced stability through electrostatics | Increased thermal stability | Controlled heterotrimer formation |

| Cross-linked triple helices | Covalent enforcement of assembly | Eliminates unfolding equilibrium | Compositional control |

Advanced synthetic strategies have been developed to create self-assembling collagen analogues with controlled stoichiometry and enhanced stability [44] [51]. The sticky-end approach utilizes strategically placed charge pairs (lysine-aspartate) to direct specific chain associations and stabilize desired heterotrimer compositions [44]. These electrostatic interactions can be further reinforced through chemical cross-linking, converting salt bridges into covalent amide bonds [44].

The principle of symmetric self-assembly has been refined to maximize stabilizing interactions while minimizing unfavorable contacts [51]. When all lysine and aspartate residues participate in interchain charge-pairing interactions, maximal stabilization is achieved while eliminating unpaired residues that could lead to non-specific aggregation [51]. This approach has enabled the design of collagen mimetic peptides that self-assemble into triple helices matching or exceeding natural collagen in length [51].

Alkene-based isosteres represent an innovative approach to collagen mimicry that involves replacement of amide bonds with alkene linkages. Computational studies of fluoro-, chloro-, and proteo-alkene analogues reveal that substituted alkenes can stabilize polyproline II conformations through n→π* interactions. However, these same analogues often function as poor n→π* acceptors, which can shift conformational preferences away from ideal PPII geometries. The balance between these competing effects determines the overall impact on triple helix stability.

Cross-linking strategies provide an alternative approach to stabilizing synthetic collagen assemblies by eliminating the equilibrium between folded and unfolded states [47]. Covalent cross-links enforce the desired stoichiometry and prevent dissociation into monomeric chains, enabling the study of triple helix properties under conditions where natural collagen would be unstable [47]. These systems have proven particularly valuable for investigating the fundamental principles governing collagen stability and for creating materials with precisely controlled properties [47].

The development of multifunctional collagen mimetic peptides has expanded the scope of synthetic collagen applications. These systems combine the structural features necessary for triple helix formation with additional functional domains that enable specific biological interactions or material properties. Such hybrid systems can respond to environmental stimuli, including temperature and pH changes, while maintaining their essential collagen-like structural characteristics.

Purity

Physical Description

Color/Form

White crystals or crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

LogP

-2.54 (LogP)

-2.54

log Kow = -2.54

Odor

Decomposition

Appearance

Melting Point

MP: 215-220 °C with decomposition /D(+)-Proline/

MP: 205 °C with decomposition /DL-Proline/

221 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 294 of 298 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

Drug Indication

Therapeutic Uses

Pharmacology

Proline is a cyclic, nonessential amino acid (actually, an imino acid) in humans (synthesized from glutamic acid and other amino acids), Proline is a constituent of many proteins. Found in high concentrations in collagen, proline constitutes almost a third of the residues. Collagen is the main supportive protein of skin, tendons, bones, and connective tissue and promotes their health and healing. (NCI04)

Mechanism of Action

Vapor Pressure

Other CAS

37159-97-0

147-85-3

Absorption Distribution and Excretion

Absorbed peptides are further hydrolyzed resulting in free amino acids which are secreted into the portal blood by specific carrier systems in the mucosal cell. Alternatively they are metabolized within the cell itself. Absorbed amino acids pass into the liver where a portion of the amino acids are used. The remainder pass through into the systemic circulation and are utilized by the peripheral tissue. L-proline is actively transported across the intestine from mucosa to serosal surface. The mechanism of absorption is that of the ion gradient. All L-amino acids are absorbed by Na+dependant, carrier mediated process. This transport is energy dependant by ATP. Plasma L-proline concentrations in normal subjects are reported to be ca. 168 uM/L +/- 60 mM/L with plasma samples collected from healthy volunteers after an overnight fast. As with most nutrients, plasma concentration of L-proline is subject to homeostasis. A number of hormones (e.g., thyroid hormone, catecholamines, and growth hormone) may affect plasma AA levels in diseases. However, in the physiologic state, their influence is probably marginal. However, there is the counter-regulatory hormone system with cortisol and glucagon which influences the blood level of amino acids involved in gluconeogenesis, such as L-proline.

Body losses of amino acids are minimal because amino acids filtered by the kidneys are actively reabsorbed. Also cutaneous losses are negligible. Since there is no long term storage for amino acids in mammals, excess amino acids are degraded, mainly in the liver. Metabolism of amino acids involves removal of the amino group which is converted to urea and excreted in the urine. After removal of the amino group the rest of the acid is utilized as energy source or in anabolism of other endogenous substances. /Amino acids/

Metabolism Metabolites

L-proline exhibits the same metabolic pathway as several other amino acids do. Metabolism of L-proline is thus described by the entire pathway. This pathway (also known as "Ornithine and Proline Metabolism") describes the co-metabolism of arginine, ornithine, proline, citrulline and glutamate in humans. Arginine is synthesized from citrulline by the sequential action of the cytosolic enzymes argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL). Citrulline can be derived from ornithine via the catabolism of proline or glutamine/glutamate. Many of the reactions required to generate proline and glutamate from ornithine are located in the mitochondria. Proline is biosynthetically derived from glutamate and its immediate precursor, 1-pyrroline-5-carboxylate. The pathways linking arginine, glutamine, and proline are bidirectional. Thus, the net utilization or production of these amino acids is highly dependent on cell type and developmental stage. On a whole-body basis, synthesis of arginine occurs principally via the intestinal-renal axis, wherein epithelial cells of the small intestine, which produce citrulline primarily from glutamine and glutamate, collaborate with the proximal tubule cells of the kidney, which extract citrulline from the circulation and convert it to arginine, which is returned to the circulation. Consequently, impairment of small bowel or renal function can reduce endogenous arginine synthesis, thereby increasing the dietary requirement. Both proline and arginine are proteinogenic amino acids and are incorporated into proteins by prolyl-tRNA and arginyl-tRNA, which are synthesized by their respective tRNA synthetases. Arginine can also serve as a precursor for the synthesis of creatine and phopshocreatine through the intermediate guanidoacetic acid. A key component of the arginine/proline metabolic pathway is ornithine. In epithelial cells of the small intestine, ornithine is used primarily to synthesize citrulline and arginine, in liver cells surrounding the portal vein, ornithine functions primarily as an intermediate of the urea cycle, in liver cells surrounding the central vein, ornithine is used to synthesize glutamate and glutamine while in many peripheral tissues, ornithine is used for the synthesis of glutamate and proline.

Associated Chemicals

(+-)-Proline; 609-36-9

Wikipedia

Use Classification

Methods of Manufacturing

Synthesis starting with gamma-bromopropylmalonic ester; ... from gamma-phthalimidopropylmalonic ester; ...from arylpiperidines; ... from alpha-piperidone; ... from alpha-pyrrolidonecarboxylic ester; ... from cyclopentanone; ... from levo-pyroglutamic acid.

Hydrolysis of protein, also synthetically and by recombinant DNA techniques.

L-Proline is still produced to a small extent by isolation from protein hydrolysates, but today direct fermentation using analogue-resistant mutants of coryneform bacteria or Serratia marcescens is an economic alternative production method. An isoleucine auxotrophic mutant of Brevibacterium flavum having resistance to sulfaguanidine and d,l-3,4-dehydroproline (DP) is able to accumulate 40 g/L l-proline. Brevibacterium flavum AP113 is claimed to produce 97.5 g/L l-proline; this mutant is characterized by isoleucine auxotrophy, resistance to DP, and osmotic pressure and incapable to degrade l-proline. A proline oxidase-less strain of Serratia marcescens, having resistance to DP, thiazoline-4-carboxylate and azetidine-2-carboxylate, overproduces 58.5 g/L l-proline into the culture medium. By amplification of the genes proA and proB in this type of regulatory mutant, a construct was obtained which yields 75 g/L l-proline.

General Manufacturing Information

Analytic Laboratory Methods

AOAC method 979.20, Proline in Honey; ninhydrin reaction

The study compares official spectrophotometric methods for the determination of proline content in honey - those of the International Honey Commission (IHC) and the Association of Official Analytical Chemists (AOAC) - with the original Ough method. Results show that the extra time-consuming treatment stages added by the IHC method with respect to the Ough method are pointless. We demonstrate that the AOACs method proves to be the best in terms of accuracy and time saving. The optimized waiting time for the absorbance recording is set at 35 min from the removal of reaction tubes from the boiling bath used in the sample treatment. The optimized method was validated in the matrix: linearity up to 1800 mg/L, limit of detection 20 mg/L, limit of quantification 61 mg/L. The method was applied to 43 unifloral honey samples from the Marche region, Italy.

Storage Conditions

Interactions

The ability of exogenous compatible solutes, such as proline, to counteract cadmium (Cd) inhibitory effects in young date palm plants (Phoenix dactylifera L. cv Deglet Nour) was investigated. Two-year-old date palm plants were subjected for five months at different Cd stress levels (0, 10 and 30 mg CdCl2/kg soil) whether supplied or not with exogenous proline (20 mM) added through the irrigation water. Different levels of Cd stress altered plant growth, gas exchanges and chlorophyll content as well as water status, but at different extent among them. In contrast, an increase of antioxidant enzymes activities of Cd-treated plants in association with high amounts of proline content, hydrogen peroxide (H2O2), thiobarbituric acid reactive substances (TBARS) and electrolyte leakage (EL) were observed. Interestingly, exogenous proline mitigated the adverse effects of Cd on young date palm. Indeed, it alleviated the oxidative damage induced by Cd accumulation and established better levels of plant growth, water status and photosynthetic activity. Moreover, proline-treated plants showed high antioxidant enzymes activities (superoxide dismutase, catalase and glutathione peroxydase) in roots and leaves as compared to Cd-treated plants.

Hydroponic experiments were conducted to investigate an effect of exogenous application of proline (Pro; 25 uM) in alleviating arsenate (As(V); 5 and 25 uM) toxicity in Solanum melongena L. (eggplant) seedlings. Exposure of As(V) declined growth of eggplant, which was coincided with an enhanced accumulation of As. However, exogenous Pro application alleviated As(V) toxicity in eggplant seedlings by reducing the accumulation of As. The fluorescence characteristics (JIP-test): phiP0, psi0, phiE0, PIABS, ABS/RC, TR0/RC, ET0/RC, DI0/RC, NPQ and qP were also affected by As(V). However, the effects of As(V) were more prominent on PIABS DI0/RC and NPQ. In Pro treated seedlings, following parameters viz. phiP0, psi0, phiE0 and PIABS were stimulated, while, energy flux parameters (ABS/RC, TR0/RC, ET0/RC and DI0/RC) were inhibited. Toxic effects of As(V) on photochemistry of photosystem II (PS II) were ameliorated by an exogenous application of Pro. Oxidative stress markers: superoxide radical, hydrogen peroxide and malondialdehyde (lipid peroxidation) were enhanced by As(V) exposure, however, their levels were significantly diminished by an exogenous application of Pro. Treatment of As(V) stimulated the activities of superoxide dismutase, peroxidase and catalase except that of glutathione-S-transferase. Exogenous Pro application improved the activities of enzymatic antioxidants. The level of endogenous Pro was higher in As(V) treated as well as in Pro fed seedlings. The activity of a key enzyme of Pro biosynthesis: delta(1)-pyrroline-5-carboxylate synthetase was higher in Pro fed seedlings. The activity of Pro dehydrogenase was inhibited under As(V) stress, and its activity was minimum in case of Pro+As(V) combination. These results indicate that Pro metabolism could play a key role in regulating the accumulation of As and levels of antioxidants, which concomitantly result into a better growth of eggplant seedlings when compared to the As(V) treatments alone.

This study was aimed to evaluate protective and therapeutic effects of a specific mixture, containing vitamin C, lysine, proline, epigallocatechin gallate and zinc, as well as alpha-1-antitrypsin protein on lung tumorigenesis induced by benzo(a) pyrene [B(a)P] in mice. Swiss albino mice were divided into two main experiments, experiment (1) the mice were injected with 100 mg/kg B(a)P and lasted for 28 weeks, while experiment (2) the mice were injected with 8 doses each of 50 mg/kg B(a)P and lasted for 16 weeks. Each experiment (1 and 2) divided into five groups, group (I) received vehicle, group (II) received the protector mixture, group (III) received the carcinogen B(a)P, group (IV) received the protector together with the carcinogen (simultaneously) and group (V) received the carcinogen then the protector (consecutively). Total sialic acid, thiobarbituric acid reactive substances, vascular epithelial growth factor, hydroxyproline levels, as well as elastase and gelatinase activities showed significant elevation in group (III) in the two experiments comparing to control group (P < 0.001). These biochemical alterations were associated with histopathological changes. Administration of the protector in group IV and group V causes significant decrease in such parameters with improvement in histopathological alterations with improvement in histopathological alterations when compared with group III in the two experiments (P < 0.001). The present protector mixture has the ability to suppress neoplastic alteration and restore the biochemical and histopathological parameters towards normal on lung carcinogenesis induced by benzo(a) pyrene in mice. Furthermore, the present mixture have more protective rather than therapeutic action.

For more Interactions (Complete) data for (L)-PROLINE (8 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Triglycine (GGG) Adopts a Polyproline II (pPII) Conformation in Its Hydrated Crystal Form: Revealing the Role of Water in Peptide Crystallization

Mingxia Guo, Ian Rosbottom, Lina Zhou, Chin W Yong, Ling Zhou, Qiuxiang Yin, Ilian T Todorov, Ethan Errington, Jerry Y Y HengPMID: 34436909 DOI: 10.1021/acs.jpclett.1c01622

Abstract

Polyproline II (pPII) is a left-handed 3-helix conformation, which has been observed to be the most abundant secondary structure in unfolded peptides and proteins compared to α-helix and β-sheet. Although pPII has been reported as the most stable conformation for several unfolded short chain peptides in aqueous solution, it is rarely observed in their solid state. Here, we show for the first time a glycine homopeptide (gly-gly-gly) adopting the pPII conformation in its crystalline dihydrate structure. The single crystal X-ray structure with molecular dynamic simulation suggests that a network of water and the charged carboxylate group is critical in stabilizing the pPII conformation in solid state, offering an insight into the structures of unfolded regions of proteins and the role of water in peptide crystallization.

Self-Assembly and Rearrangement of a Polyproline II Helix Peptide on Gold

Jacob D Hostert, Charles N Loney, Nuttanit Pramounmat, Katherine Yan, Zihang Su, Julie N RennerPMID: 33974431 DOI: 10.1021/acs.langmuir.0c03583

Abstract

Polyproline peptide sequences have gained popularity as anchors for peptide-based self-assembled monolayers (SAMs) due to their attractive properties. In this work, peptides containing the polyproline II helix (PPII) conformation were designed and assembled on gold (Au). A quartz crystal microbalance with dissipation was used to characterize SAM formation kinetics and related properties. Peptides were designed with the sequence (GPPPPPG)C. It was discovered that a biexponential adsorption and rearrangement model describes the binding kinetics of the PPII-containing peptide on Au. In this model, an initial reversible binding step is followed by an irreversible rearrangement step, given by parameter

. This study found

to be approximately 0.00064 s

for the PPII-containing peptides. Similarly, we found that the adsorption of the PPII-containing peptide on Au, given by Δ

, was thermodynamically favorable (-7.8 kcal mol

) and comparable to other common thiol terminated SAMs on Au. Furthermore, we characterized SAM properties via QCM-D, Fourier-transform infrared (FTIR) spectroscopy, and electrochemical techniques to reveal high molecular density SAMs consisting of PPII helices. In addition, these SAMs were found to have high antifouling properties. Overall, this study characterizes the fundamental assembly mechanisms, particularly, rearrangement of PPII-containing peptides for the first time, which will be useful in the designing of future peptide-based SAMs with high surface coverage and antifouling properties.

Glycine rich segments adopt polyproline II helices: Implications for biomolecular condensate formation

M Mompeán, B S McAvan, S S Félix, M Á Treviño, J Oroz, R López-Sánchez, D Pantoja-Uceda, E J Cabrita, A J Doig, D V LaurentsPMID: 33794191 DOI: 10.1016/j.abb.2021.108867

Abstract

Many intrinsically disordered proteins contain Gly-rich regions which are generally assumed to be disordered. Such regions often form biomolecular condensates which play essential roles in organizing cellular processes. However, the bases of their formation and stability are still not completely understood. Based on NMR studies of the Gly-rich H. harveyi "snow flea" antifreeze protein, we recently proposed that Gly-rich sequences, such as the third "RGG" region of Fused in Sarcoma (FUS) protein, may adopt polyproline II helices whose association might stabilize condensates. Here, this hypothesis is tested with a polypeptide corresponding to the third RGG region of FUS. NMR spectroscopy and molecular dynamics simulations suggest that significant populations of polyproline II helix are present. These findings are corroborated in a model peptide Ac-RGGYGGRGGWGGRGGY-NH, where a peak characteristic of polyproline II helix is observed using CD spectroscopy. Its intensity suggests a polyproline II population of 40%. This result is supported by data from FTIR and NMR spectroscopies. In the latter, NOE correlations are observed between the Tyr and Arg, and Arg and Trp side chain hydrogens, confirming that side chains spaced three residues apart are close in space. Taken together, the data are consistent with a polyproline II helix, which is bent to optimize interactions between guanidinium and aromatic moieties, in equilibrium with a statistical coil ensemble. These results lend credence to the hypothesis that Gly-rich segments of disordered proteins may form polyproline II helices which help stabilize biomolecular condensates.

Crystal waters on the nine polyproline type II helical bundle springtail antifreeze protein from Granisotoma rainieri match the ice lattice

Connor L Scholl, Sakae Tsuda, Laurie A Graham, Peter L DaviesPMID: 33460499 DOI: 10.1111/febs.15717

Abstract

A springtail (Collembola) identified as Granisotoma rainieri was collected from snow in Hokkaido, Japan, in late winter when nighttime temperatures were below zero. Extracts of these arthropods showed antifreeze activity by shaping ice crystals and stopping their growth. The glycine-rich proteins responsible for this freezing point depression were isolated by ice-affinity purification and had principal masses of ~ 6.9 and 9.6 kDa. We identified a transcript for a 9.6-kDa component and produced it as a His-tagged recombinant protein for structural analysis. Its crystal structure was solved to a resolution of 1.21 Å and revealed a polyproline type II helical bundle, similar to the six-helix Hypogastrura harveyi AFP, but with nine helices organized into two layers held together by an extensive network of hydrogen bonds. One of the layers is flat, regular, and hydrophobic and likely serves as the ice-binding side. Although this surface makes close protein-protein contacts with its symmetry mate in the crystal, it has bound chains of waters present that resemble those on the basal and primary prism planes of ice. Molecular dynamic simulations indicate most of these crystal waters would preferentially occupy these sites if exposed to bulk solvent in the absence of the symmetry mate. These prepositioned waters lend further support to the ice-binding mechanism in which AFPs organize ice-like waters on one surface to adsorb to ice. DATABASES: Structural data are available in the Protein Data Bank under the accession number 7JJV. Transcript data are available in GenBank under accession numbers MT780727, MT780728, MT780729, MT780730, MT780731 and MT985982.Elongation factor P is required for EII

Bruno Pinheiro, Dimitar Plamenov Petrov, Lingyun Guo, Gustavo Benevides Martins, Marc Bramkamp, Kirsten JungPMID: 33012080 DOI: 10.1111/mmi.14618

Abstract

Translating ribosomes require elongation factor P (EF-P) to incorporate consecutive prolines (XPPX) into nascent peptide chains. The proteome of Corynebacterium glutamicum ATCC 13032 contains a total of 1,468 XPPX motifs, many of which are found in proteins involved in primary and secondary metabolism. We show here that synthesis of EII, the glucose-specific permease of the phosphoenolpyruvate (PEP): sugar phosphotransferase system (PTS) encoded by ptsG, is strongly dependent on EF-P, as an efp deletion mutant grows poorly on glucose as sole carbon source. The amount of EII

is strongly reduced in this mutant, which consequently results in a lower rate of glucose uptake. Strikingly, the XPPX motif is essential for the activity of EII

, and substitution of the prolines leads to inactivation of the protein. Finally, translation of GntR2, a transcriptional activator of ptsG, is also dependent on EF-P. However, its reduced amount in the efp mutant can be compensated for by other regulators. These results reveal for the first time a translational bottleneck involving production of the major glucose transporter EII

, which has implications for future strain engineering strategies.

Preparation and conformational analysis of polyproline tri-helix macrocycle nanoscaffolds of varied sizes

Chia-Lung Tsai, Shao-Yong Wu, Hung-Kai Hsu, Sheng-Bo Huang, Cin-Hao Lin, Yi-Tsu Chan, Sheng-Kai WangPMID: 33605962 DOI: 10.1039/d0nr08184a

Abstract

Ligand patterns at the nanoscale are essential in modulating biological recognition and signaling through binding to receptor oligomers. Biocompatible nanoscaffolds that allow precise control of multiple ligand presentation would be of great use in manipulating cellular processes and understanding membrane receptor biology. We have previously developed tri-helix and tetra-helix macrocycle scaffolds based on the Pro9 peptide helix to control ligand arrangements that can selectively target receptor oligomers. A better understanding of the structure of these macromolecules would significantly reduce the difficulty in designing matching ligand positions for target receptors. In this work, we expand the arsenal of ligand patterns by preparing polyproline tri-helix macrocycle scaffolds of different sizes. These synthetic nanoscaffolds composed of peptide helices ranging from Pro6 to Pro12 also allowed us to systematically investigate their properties. With a combination of circular dichroism spectroscopy and ion mobility spectrometry-mass spectrometry (IMS-MS), the measurement for varied sizes of these scaffolds indicated the connecting dihedral angle between both ends of the helix affects the strain in the cyclic scaffold. The experimental collision cross section obtained from IMS-MS favors a propeller model for the helix arrangements. The results not only contribute conformational insights for the polyproline tri-helix system, but also provide precious information for the future design and synthesis of cyclic nanostructures based on peptide helices.Profilin's Affinity for Formin Regulates the Availability of Filament Ends for Actin Monomer Binding

Mark E Zweifel, Naomi CourtemanchePMID: 33289668 DOI: 10.1016/j.jmb.2020.10.022

Abstract

Nucleation-promoting proteins tightly regulate actin polymerization in cells. Whereas many of these proteins bind actin monomers directly, formins use the actin-binding protein profilin to dynamically load actin monomers onto their flexible Formin Homology 1 (FH1) domains. Following binding, FH1 domains deliver profilin-actin complexes to filament ends. To investigate profilin's role as an adaptor protein in formin-mediated elongation, we engineered a chimeric formin that binds actin monomers directly via covalent attachment of profilin to its binding site in the formin. This formin mediates slow filament elongation owing to a high probability of profilin binding at filament ends. Varying the position at which profilin is tethered to the formin alters the elongation rate by modulating profilin occupancy at the filament end. By regulating the availability of the barbed end, we propose that profilin binding establishes a secondary point of control over the rate of filament elongation mediated by formins. Profilin's differential affinities for actin monomers, barbed ends and polyproline are thus tuned to adaptively bridge actin and formins and optimize the rate of actin polymerization.Glycine in Water Favors the Polyproline II State

Brian Andrews, Shuting Zhang, Reinhard Schweitzer-Stenner, Brigita UrbancPMID: 32751224 DOI: 10.3390/biom10081121

Abstract

Conformational preferences of amino acid residues in water are determined by the backbone and side-chain properties. Alanine is known for its high polyproline II (pPII) propensity. The question of relative contributions of the backbone and side chain to the conformational preferences of alanine and other amino acid residues in water is not fully resolved. Because glycine lacks a heavy-atom side chain, glycine-based peptides can be used to examine to which extent the backbone properties affect the conformational space. Here, we use published spectroscopic data for the central glycine residue of cationic triglycine in water to demonstrate that its conformational space is dominated by the pPII state. We assess three commonly used molecular dynamics (MD) force fields with respect to their ability to capture the conformational preferences of the central glycine residue in triglycine. We show that pPII is the mesostate that enables the functional backbone groups of the central residue to form the most hydrogen bonds with water. Our results indicate that the pPII propensity of the central glycine in GGG is comparable to that of alanine in GAG, implying that the water-backbone hydrogen bonding is responsible for the high pPII content of these residues.Collagen-Inspired Helical Peptide Coassembly Forms a Rigid Hydrogel with Twisted Polyproline II Architecture

Moumita Ghosh, Santu Bera, Sarah Schiffmann, Linda J W Shimon, Lihi Adler-AbramovichPMID: 32806033 DOI: 10.1021/acsnano.0c03085

Abstract

Collagen, the most abundant protein in mammals, possesses notable cohesion and elasticity properties and efficiently induces tissue regeneration. The Gly-Pro-Hyp canonical tripeptide repeating unit of the collagen superhelix has been well-characterized. However, to date, the shortest tripeptide repeat demonstrated to attain a helical conformation contained 3-10 peptide repeats. Here, taking a minimalistic approach, we studied a single repeating unit of collagen in its protected form, Fmoc-Gly-Pro-Hyp. The peptide formed single crystals displaying left-handed polyproline II superhelical packing, as in the native collagen single strand. The crystalline assemblies also display head-to-tail H-bond interactions and an "aromatic zipper" arrangement at the molecular interface. The coassembly of this tripeptide, with Fmoc-Phe-Phe, a well-studied dipeptide hydrogelator, produced twisted helical fibrils with a polyproline II conformation and improved hydrogel mechanical rigidity. The design of these peptides illustrates the possibility to assemble superhelical nanostructures from minimal collagen-inspired peptides with their potential use as functional motifs to introduce a polyproline II conformation into hybrid hydrogel assemblies.Impaired eIF5A function causes a Mendelian disorder that is partially rescued in model systems by spermidine

Víctor Faundes, Martin D Jennings, Siobhan Crilly, Sarah Legraie, Sarah E Withers, Sara Cuvertino, Sally J Davies, Andrew G L Douglas, Andrew E Fry, Victoria Harrison, Jeanne Amiel, Daphné Lehalle, William G Newman, Patricia Newkirk, Judith Ranells, Miranda Splitt, Laura A Cross, Carol J Saunders, Bonnie R Sullivan, Jorge L Granadillo, Christopher T Gordon, Paul R Kasher, Graham D Pavitt, Siddharth BankaPMID: 33547280 DOI: 10.1038/s41467-021-21053-2